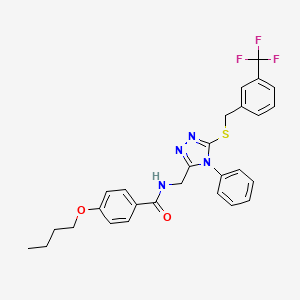![molecular formula C23H23N5O3 B2379629 4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893954-37-5](/img/no-structure.png)
4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole and its derivatives are important compounds from the heterocyclic class with a wide range of bioactivity . These imidazole compounds containing two nitrogen atoms in the five-membered aromatic ring are structures with high pharmaceutical activity, showing good tissue penetration and permeability .Molecular Structure Analysis
The imidazole ring system, which is included in many synthetic drug molecules such as metrodinazole, nitrazoimidazole, exhibits various pharmacological activities and has a wide range of uses in medicinal chemistry .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique
Synthesis and Characterization
Imidazole derivatives, including structures similar to 4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, have been a focal point in chemical research due to their diverse applications. They are often synthesized and characterized for their unique properties and potential uses. For instance, glycolurils, analogues of imidazole derivatives, have been extensively studied and utilized in various scientific and technological fields due to their pharmacological properties and usage as building blocks in supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).
Structural Studies and Supramolecular Chemistry
Imidazole-based compounds have also been structurally characterized, revealing their potential in forming strong intramolecular and intermolecular hydrogen bonds, which are crucial in supramolecular chemistry. The bisphenol 1 and its methanol solvate, for instance, exhibit extensive hydrogen-bonded structures, highlighting the significance of these compounds in forming complex molecular architectures (Nath & Baruah, 2012).
Antimicrobial and Biological Activities
Derivatives of imidazole-isoindoline-1,3-dione have been synthesized and screened for their biological activities against various strains of bacteria and fungi, indicating their potential in antimicrobial applications (Sankhe & Chindarkar, 2021). Additionally, other imidazole derivatives have demonstrated inhibitory activities against different receptors, suggesting their relevance in the field of medicinal chemistry (Mary et al., 2020).
Chemical Sensing and Environmental Applications
Imidazole derivatives have also been utilized as chemosensors. For instance, an imidazole derivative was synthesized and tested as an amine sensor, showing fast response and color change, indicating its potential in environmental monitoring and analysis (Afandi, Purwono, & Haryadi, 2020).
Mécanisme D'action
Orientations Futures
The fact that the imidazole core has a wide range of chemical and biological activities in different heterocyclic compounds has made it a promising structure in drug discovery . This review aims to give general information about some studies on the antibacterial activities of various imidazole and its derivatives .
Propriétés
Numéro CAS |
893954-37-5 |
|---|---|
Nom du produit |
4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Formule moléculaire |
C23H23N5O3 |
Poids moléculaire |
417.469 |
Nom IUPAC |
4-methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H23N5O3/c1-3-13-28-21(29)19-20(25(2)23(28)30)24-22-26(14-15-27(19)22)16-9-11-18(12-10-16)31-17-7-5-4-6-8-17/h4-12H,3,13-15H2,1-2H3 |
Clé InChI |
PZWJUZAYJDSYJK-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



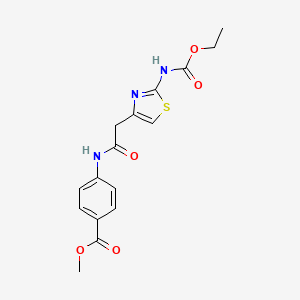
![Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate](/img/structure/B2379547.png)
![N-(2-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2379549.png)

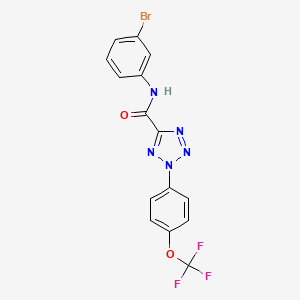
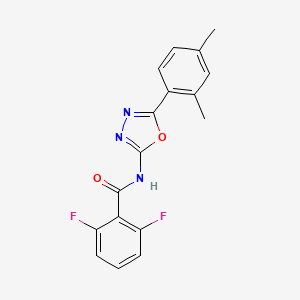
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide](/img/structure/B2379557.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379559.png)

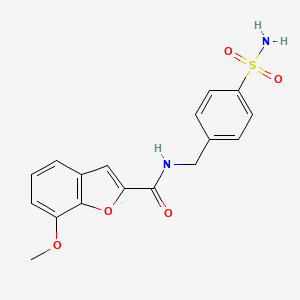
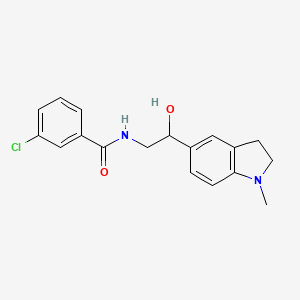
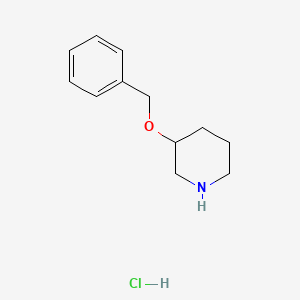
![(2S,4R)-N-[[2-(4-Aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2379568.png)
